molecular formula C22H16N4O B609147 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline CAS No. 1062368-49-3

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Cat. No. B609147
M. Wt: 352.397
InChI Key: FVRYPYDPKSZGNS-UHFFFAOYSA-N
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Description

“5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of these compounds has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of functionalization . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

  • Antimicrobial Agents : A study by Holla et al. (2006) discussed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. The compounds demonstrated antibacterial and antifungal activity, indicating their potential use in treating infections.

  • Catalyst-Free Syntheses : Ezzati et al. (2017) reported the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives. This method offers a simpler and potentially more environmentally friendly approach to synthesizing these compounds (Ezzati et al., 2017).

  • Liver Regeneration : Tsugawa et al. (2014) found that specific inhibitors of Activin Receptor-Like Kinase 3, including compounds with a pyrazolo[1,5-a] pyrimidine core, enhanced liver regeneration after injury. This suggests potential therapeutic applications in treating liver diseases (Tsugawa et al., 2014).

  • Antiproliferative Activity : Nassar et al. (2016) synthesized hydrazine derivatives of pyrazolo pyrimidine and evaluated their antiproliferative activities. This indicates potential applications in cancer treatment (Nassar et al., 2016).

  • Glucose Metabolism : A study by Xie et al. (2014) demonstrated that DMH1, a compound with a pyrazolo[1,5-a]pyrimidine backbone, activated Akt and increased glucose metabolism in skeletal muscle cells. This suggests potential applications in managing metabolic disorders (Xie et al., 2014).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their anticancer potential and enzymatic inhibitory activity . Their significant photophysical properties also make them promising for optical applications .

properties

IUPAC Name

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYPYDPKSZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

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